molecular formula C19H21BrN2S B2583045 (Z)-N-(3-butyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide CAS No. 477525-52-3

(Z)-N-(3-butyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide

Cat. No. B2583045
CAS RN: 477525-52-3
M. Wt: 389.36
InChI Key: MOGGLZWWQNDZTL-BLTQDSCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of BTTP includes a thiazole ring, which is a five-membered ring containing two hetero atoms . This structure is common in many biologically active molecules and is considered a good pharmacophore nucleus due to its various pharmaceutical applications .

Scientific Research Applications

Analgesic Properties

A study by Demchenko et al. (2018) focused on synthesizing substances with potential analgesic properties within the series of hydrobromides, including derivatives structurally similar to "(Z)-N-(3-butyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide". These compounds were evaluated for their analgesic activity, demonstrating a moderate analgesic effect in comparison to reference drugs like ketorolac (Demchenko, Yeromina, Perekhoda, Bukhtiarova, Bobkova, & Demchenko, 2018).

Antimicrobial Activities

Al-Mousawi et al. (2016) synthesized various thiazole derivatives, including compounds related to "(Z)-N-(3-butyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide", to explore their antimicrobial activities. These compounds showed significant antimicrobial activities with minimum inhibitory concentration (MIC) ranges of 5–750 µg/mL, indicating a promising application in combating microbial infections (Al-Mousawi, Moustafa, & Al-Saleh, 2016).

Electrocatalytic Oxidation and Environmental Applications

Li et al. (2003) explored the electrocatalytic oxidation of aniline solutions, where compounds like "(Z)-N-(3-butyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide" could potentially play a role due to their structural similarity with aniline. This research is crucial for environmental remediation, particularly in degrading toxic organic compounds present in industrial waste waters (Li, Wang, Zhou, & Ni, 2003).

Organic Synthesis and Catalysis

Research on palladium-catalyzed intramolecular carbometalation reactions, as reported by Richey and Yu (2009), involves the synthesis of complex organic frameworks that could be relevant to the structural manipulation of "(Z)-N-(3-butyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide". These studies contribute to the development of new synthetic methodologies for constructing complex organic molecules, potentially useful in various chemical industries (Richey & Yu, 2009).

properties

IUPAC Name

3-butyl-N,4-diphenyl-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2S.BrH/c1-2-3-14-21-18(16-10-6-4-7-11-16)15-22-19(21)20-17-12-8-5-9-13-17;/h4-13,15H,2-3,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGGLZWWQNDZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=CC=C3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-butyl-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide

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